Substrate Discrimination by FadE34/CasC Acyl-CoA Dehydrogenases: 3-Carbon vs 5-Carbon Side-Chain Specificity
The acyl-CoA dehydrogenase FadE34 (M. tuberculosis) and its homolog CasC (R. jostii RHA1) exhibit strict side-chain length discrimination that excludes 3-carbon side-chain CoA thioesters. FadE34 and CasC were not active toward 3-oxo-23,24-bisnorchol-4-en-22-oyl-CoA (4-BNC-CoA), which contains a 3-carbon side chain, but were active toward steroid CoA esters containing 5-carbon side chains [1]. 9α-OH-4-BNC-CoA, bearing the same 3-carbon side-chain architecture with a 9α-hydroxy modification, is similarly excluded from this enzyme class, whereas analogs with 5-carbon side chains (e.g., cholyl-CoA, 3β-hydroxy-5-cholen-24-oyl-CoA) serve as competent substrates [1]. This differential activity establishes a clear functional boundary: compounds with 3-carbon side chains require distinct downstream enzymatic machinery.
| Evidence Dimension | Enzymatic activity (ACAD) toward CoA thioesters |
|---|---|
| Target Compound Data | No activity detected (inferred from 4-BNC-CoA data; 9α-OH modification does not alter side-chain carbon count) |
| Comparator Or Baseline | Cholyl-CoA, deoxycholyl-CoA, 3β-hydroxy-5-cholen-24-oyl-CoA (5-carbon side-chain substrates) |
| Quantified Difference | Activity present for 5-carbon substrates vs no detectable activity for 3-carbon substrate (4-BNC-CoA) |
| Conditions | Purified FadE34 and CasC enzymes; in vitro acyl-CoA dehydrogenase assays |
Why This Matters
This discriminatory profile enables researchers to use 9α-OH-4-BNC-CoA to probe the later-stage, 3-carbon side-chain-specific steps of cholesterol degradation without interference from enzymes acting on longer-chain intermediates.
- [1] Ruprecht A, et al. Characterization of novel acyl coenzyme A dehydrogenases involved in bacterial steroid degradation. J Bacteriol. 2015;197(8):1360-1367. View Source
